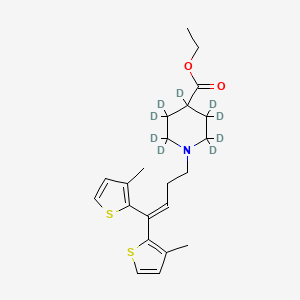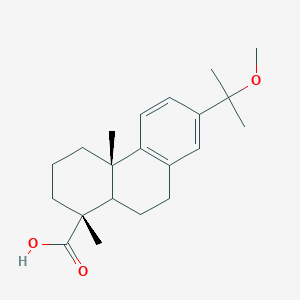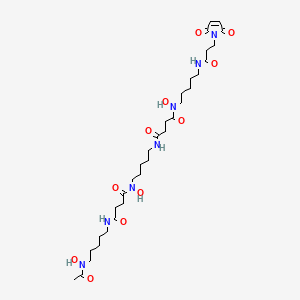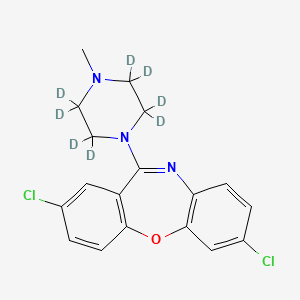
OT antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OT antagonist 3 is a compound that functions as an oxytocin receptor antagonist. Oxytocin is a neurohypophyseal hormone that plays a crucial role in various physiological processes, including labor induction, lactation, and social bonding. This compound is used to inhibit the effects of oxytocin by blocking its receptor, making it a valuable tool in both research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
OT antagonist 3 is a substituted triazole derivative. The synthesis of this compound involves the formation of a triazole ring through a cycloaddition reaction. The reaction typically requires a copper(I) catalyst and is carried out under mild conditions. The starting materials include an alkyne and an azide, which undergo a 1,3-dipolar cycloaddition to form the triazole ring .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
OT antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives with modified functional groups. These derivatives can exhibit different biological activities and pharmacological properties .
科学的研究の応用
OT antagonist 3 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationship of oxytocin receptor antagonists.
Biology: The compound helps in understanding the role of oxytocin in social behavior and bonding.
Medicine: this compound is explored for its potential therapeutic applications in conditions like preterm labor and certain psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
OT antagonist 3 exerts its effects by binding to the oxytocin receptor, thereby preventing oxytocin from activating the receptor. This inhibition blocks the downstream signaling pathways that are normally triggered by oxytocin. The molecular targets include the oxytocin receptor, which is a G protein-coupled receptor. The pathways involved in the mechanism of action include the phosphatidylinositol and diacylglycerol hydrolysis pathway, leading to the inhibition of intracellular calcium release .
類似化合物との比較
Similar Compounds
Atosiban: A mixed oxytocin receptor and vasopressin 1a receptor antagonist used as a tocolytic agent.
Carbetocin: A longer-acting oxytocin receptor agonist used for the treatment of postpartum hemorrhage.
Barusiban: An oxytocin receptor antagonist with improved pharmacological properties
Uniqueness of OT Antagonist 3
This compound is unique due to its specific structure, which allows it to selectively bind to the oxytocin receptor with high affinity. This selectivity makes it a valuable tool for studying the oxytocin signaling pathway and for developing targeted therapies. Unlike some other oxytocin receptor antagonists, this compound has shown promising results in preclinical studies, highlighting its potential for therapeutic applications .
特性
分子式 |
C21H20N6O2 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-5-[4-(6-methoxypyridin-3-yl)-5-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3 |
InChIキー |
CYLJCMVSRQKHMP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)


![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)

![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)

![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)

![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)


